1-(3-Chloropropyl)piperazine dihydrochloride monohydrate

Beschreibung

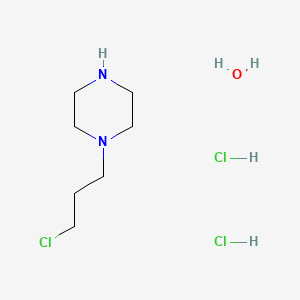

1-(3-Chloropropyl)piperazine dihydrochloride monohydrate (CAS 34782-06-4) is a piperazine derivative characterized by a 3-chloropropyl side chain, two hydrochloride counterions, and a water molecule in its crystalline structure. Its molecular formula is C₇H₁₆Cl₃N₂O, with a molecular weight of 266.58 g/mol . This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for antidepressants (e.g., nefazodone hydrochloride) and neuroleptics . Its reactivity stems from the nucleophilic piperazine nitrogen and the electrophilic chloropropyl group, enabling alkylation and condensation reactions .

Eigenschaften

IUPAC Name |

1-(3-chloropropyl)piperazine;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClN2.2ClH.H2O/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-7H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJBSCDUZKUYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCl.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956263 | |

| Record name | 1-(3-Chloropropyl)piperazine--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34782-06-4 | |

| Record name | 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034782064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chloropropyl)piperazine--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloropropyl)piperazine dihydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Three-Step Synthetic Route (Patent CN104402842A and WO2016078107A1)

This method is a well-documented industrially relevant approach involving three main steps:

| Step | Reaction Description | Key Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of bis(2-chloroethyl)methylamine hydrochloride | Diethanolamine + Thionyl chloride | Chloroform (CHCl₃) | Ambient | Controlled addition of thionyl chloride |

| 2 | Formation of 1-(3-chlorophenyl)piperazine hydrochloride | 3-Chloroaniline + bis(2-chloroethyl)methylamine hydrochloride | Xylene (dimethylbenzene) | Ambient | Stirring under mild conditions |

| 3 | Alkylation to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane | Water + Acetone mixture | 0–10 °C | Addition of 25% NaOH dropwise; reaction stirred 18 h at room temp |

Isolation: After reaction completion, organic layer separation, concentration under reduced pressure, dissolution in dilute hydrochloric acid, crystallization, washing, and drying yield the product as a white solid with approximately 65% yield and high purity.

Alkylation in Biphasic System (Research Article Method)

An alternative and green method involves alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in acetone-water solvent system:

| Parameter | Details |

|---|---|

| Reagents | 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane, sodium hydroxide |

| Solvent | Acetone (300 mL) + Water (500 mL) |

| Base | Sodium hydroxide (46 g) |

| Temperature | 25–30 °C |

| Reaction Time | 15 hours |

| Monitoring | Thin-layer chromatography (TLC) |

| Workup | Separation of layers, dissolution in 30% NaOH, warming to 40 °C, cooling to 0 °C to crystallize sodium salt, filtration, washing, drying |

Yield and Purity: This method yields 97% of the sodium salt intermediate, which can be converted to the hydrochloride salt. The process is considered efficient and environmentally friendlier, avoiding harsher catalysts.

Alternative Synthetic Routes and Reaction Conditions (Benchchem Data)

- Reductive amination of 1-(3-chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol at room temperature can produce the target compound with moderate yields (65–70%) and high purity (>95%).

- SN2 alkylation using sodium hydride (NaH) in dioxane under reflux (100 °C) for 20 hours can also be employed, yielding up to 78% product with 90–95% purity.

- Solvent choice (ethanol vs. dioxane) and base (NaH vs. K₂CO₃) significantly affect yield and purity.

- Purification typically involves recrystallization or chromatography to achieve pharmaceutical-grade purity.

Comparative Table of Preparation Methods

Research Findings and Notes

- The three-step method starting from diethanolamine and 3-chloroaniline provides a practical and scalable route with mild conditions and simplified purification.

- Alkylation at low temperature (0–10 °C) minimizes side reactions and improves product purity.

- The biphasic acetone-water system with sodium hydroxide base offers a greener alternative with excellent yield and ease of product isolation.

- Reductive amination and SN2 alkylation methods provide alternative synthetic strategies with trade-offs between yield, purity, and operational complexity.

- Purification by recrystallization from dilute hydrochloric acid or chromatography is essential to obtain the dihydrochloride monohydrate form with pharmaceutical-grade purity.

- The compound is typically isolated as a white to off-white solid, melting point around 198–203 °C, and is moderately soluble in water (3.9 g/L at 28 °C).

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloropropyl)piperazine dihydrochloride monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form piperazine and 3-chloropropanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Hydrolysis: Aqueous acids or bases are used to facilitate hydrolysis reactions.

Major Products Formed

Substitution Reactions: Substituted piperazines with various functional groups.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Hydrolysis: Piperazine and 3-chloropropanol.

Wissenschaftliche Forschungsanwendungen

Antidepressant and Antipsychotic Properties

Research indicates that derivatives of 1-(3-chloropropyl)piperazine exhibit significant pharmacological activities, particularly as potential antidepressants and antipsychotics. For instance, studies have shown that certain analogs can act as dopamine (DA) autoreceptor agonists while simultaneously antagonizing postsynaptic DA receptors .

Key Findings:

- Dopamine Activity: Compounds derived from this piperazine have been tested for their ability to influence DA synthesis in the brain, which is crucial for mood regulation .

- Behavioral Studies: Animal models have demonstrated that these compounds can inhibit stereotypic behavior induced by dopamine agonists, suggesting potential use in treating disorders like schizophrenia .

Genotoxicity Studies

Recent investigations have focused on the genotoxicity of 1-(3-chloropropyl)piperazine as an impurity in trazodone, a commonly prescribed antidepressant. The compound has been quantified using advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS), highlighting its relevance in pharmaceutical quality control and safety assessments .

Case Studies and Research Insights

Several studies have documented the pharmacological effects of 1-(3-chloropropyl)piperazine derivatives:

- Dopaminergic Activity Assessment: A study evaluated the effects of various piperazine derivatives on dopaminergic activity using mouse models. The results indicated that specific compounds could effectively reduce apomorphine-induced stereotypy, suggesting their potential as antipsychotic agents .

- Structure-Activity Relationships (SAR): Investigations into the SAR of these compounds have provided insights into how modifications on the piperazine ring influence their biological activity, paving the way for the design of more effective therapeutics .

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)piperazine dihydrochloride monohydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

Piperazine derivatives differ primarily in substituents on the propyl chain or aromatic rings, influencing their physicochemical and pharmacological properties. Key examples include:

Key Observations :

- Electron-Withdrawing Groups : Chlorine (Cl) and fluorine (F) substituents enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, the 2-fluorophenyl derivative () may exhibit altered binding affinity in receptor-targeted therapies compared to the chloropropyl analog .

- Hydrophilicity: The monohydrate form of the target compound improves solubility in polar solvents, critical for pharmaceutical formulations .

Biologische Aktivität

1-(3-Chloropropyl)piperazine dihydrochloride monohydrate is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound has been studied for its potential effects on neurotransmitter systems, particularly dopamine receptors, and its implications in the development of novel therapeutic agents.

- Molecular Formula : C7H19Cl3N2O

- CAS Number : 3015711

- Molecular Weight : 228.6 g/mol

This compound primarily interacts with dopamine receptors. Research indicates that it may act as both an agonist and antagonist, influencing dopaminergic signaling pathways. The compound's structure allows it to bind effectively to these receptors, impacting various neurological processes.

Dopamine Receptor Interaction

Studies have demonstrated that this compound exhibits dual activity:

- Postsynaptic Dopamine Receptor Antagonism : It inhibits stereotypic behavior induced by apomorphine in animal models, indicating its potential as an antipsychotic agent.

- Dopamine Autoreceptor Agonism : It can enhance the synthesis of L-DOPA in the brain, suggesting a role in modulating dopaminergic tone .

Antimicrobial Properties

Preliminary investigations have also explored the antimicrobial potential of this compound. Its ability to disrupt microbial membranes may contribute to its efficacy against various pathogens.

Study 1: Pharmacological Evaluation

In a study assessing the pharmacological properties of various piperazine derivatives, this compound was found to significantly inhibit dopamine receptor-mediated behaviors in mice. The study highlighted its potential use in treating disorders characterized by dopaminergic dysregulation .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications in the piperazine ring and side chains could enhance the biological activity of related compounds. The presence of the chloropropyl group was crucial for maintaining receptor affinity and efficacy .

Data Table: Biological Activity Overview

Q & A

Q. How should contradictory data in receptor binding studies (e.g., conflicting Ki values) be resolved?

- Methodological Answer : Re-evaluate assay conditions (buffer pH, membrane protein concentration). Use orthogonal methods (e.g., fluorescence polarization vs. radioligand binding). Apply statistical tools like Grubbs’ test to identify outliers and meta-analysis to aggregate data from multiple studies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.